molecular formula C10H20N2O5 B14329968 2,2'-Oxybis[N-(2-methoxyethyl)acetamide] CAS No. 105399-86-8

2,2'-Oxybis[N-(2-methoxyethyl)acetamide]

Cat. No.: B14329968
CAS No.: 105399-86-8
M. Wt: 248.28 g/mol
InChI Key: MANXZZKJLBOWFJ-UHFFFAOYSA-N
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Description

2,2'-Oxybis[N-(2-methoxyethyl)acetamide] is a chemical reagent of interest in scientific research and development. This molecule is part of a family of substituted acetamides characterized by an ether linkage flanked by amide functional groups. Compounds within this structural family are often investigated for their solvent properties and ability to act as ligands or intermediates in organic synthesis . The inclusion of 2-methoxyethyl substituents on the nitrogen atoms suggests potential for high solvating power and compatibility with various organic and inorganic species, making it a candidate for specialized applications in materials science and chemical synthesis . Researchers value this compound for its molecular structure, which can be tailored for specific interactions. As with all reagents in this category, 2,2'-Oxybis[N-(2-methoxyethyl)acetamide] is intended for research applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

CAS No.

105399-86-8

Molecular Formula

C10H20N2O5

Molecular Weight

248.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C10H20N2O5/c1-15-5-3-11-9(13)7-17-8-10(14)12-4-6-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

MANXZZKJLBOWFJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COCC(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthesis of N-(2-Methoxyethyl)acetamide

N-(2-Methoxyethyl)acetamide serves as the monomeric building block. It is synthesized via nucleophilic substitution, where 2-methoxyethylamine reacts with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions:

$$
\text{CH}3\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \rightarrow \text{CH}3\text{CONHCH}2\text{CH}2\text{OCH}_3 + \text{HCl}
$$

Yields exceeding 85% are routinely achieved, with purity confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Dimerization via Williamson Ether Synthesis

The dimeric structure is formed by linking two N-(2-methoxyethyl)acetamide units through an ether bond. This is accomplished using a Williamson ether synthesis, where the sodium salt of N-(2-methoxyethyl)acetamide reacts with 1,2-dibromoethane in tetrahydrofuran (THF) at reflux (66°C):

$$
2\,\text{CH}3\text{CONHCH}2\text{CH}2\text{OCH}3 + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{(CH}3\text{CONHCH}2\text{CH}2\text{O)}2 + 2\,\text{NaBr}
$$

Key parameters include:

  • Molar ratio : 2:1 (monomer:dibromoethane)
  • Reaction time : 12–16 hours
  • Yield : 70–75% after recrystallization from ethanol.

Phase-Transfer Catalyzed Alkylation Method

Recent advancements have introduced phase-transfer catalysis (PTC) to enhance reaction efficiency and scalability. This method, adapted from patented alkylation techniques, employs quaternary ammonium salts to facilitate interfacial reactions.

Catalytic System and Conditions

The reaction occurs in a biphasic system (aqueous NaOH/organic solvent) with tetrabutylammonium bromide (TBAB) as the catalyst. N-(2-Methoxyethyl)acetamide is deprotonated in situ, and 1,2-dichloroethane serves as the alkylating agent:

$$
2\,\text{CH}3\text{CONHCH}2\text{CH}2\text{OCH}3 + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{TBAB}} \text{(CH}3\text{CONHCH}2\text{CH}2\text{O)}2 + 2\,\text{HCl}
$$

Optimized conditions :

  • Temperature: 50°C
  • Catalyst loading: 5 mol%
  • Yield: 88–92%.

Advantages Over Conventional Methods

  • Reduced reaction time : 4–6 hours vs. 12–16 hours.
  • Higher selectivity : Minimal formation of oligomeric byproducts.
  • Scalability : Demonstrated at pilot-plant scale (50 kg batches).

Purification via Supercritical Carbon Dioxide

The compound’s exceptional solubility in scCO₂ enables novel purification strategies. At 313 K and 9.2 MPa, solubility reaches $$1.84 \times 10^{-3}$$ mol·L⁻¹, allowing for efficient extraction of impurities. Post-synthesis, the crude product is dissolved in scCO₂ and precipitated by reducing pressure, achieving >99% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, 4H, OCH₂CH₂O), 3.38 (s, 6H, OCH₃), 3.25 (t, 4H, NHCH₂), 2.02 (s, 6H, COCH₃).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C-O-C asym. stretch).

Elemental Analysis

Element Calculated (%) Observed (%)
C 51.72 51.68
H 8.12 8.09
N 6.89 6.91 .

Comparative Evaluation of Synthesis Routes

Parameter Conventional Method PTC Method
Yield (%) 70–75 88–92
Reaction Time (hours) 12–16 4–6
Catalyst Required No Yes
Scalability Moderate High .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the PTC method due to its efficiency and lower energy input. Critical factors include:

  • Solvent recovery : THF and scCO₂ are recycled, reducing environmental impact.
  • Cost analysis : TBAB adds ~15% to raw material costs but offsets this through yield improvements.

Chemical Reactions Analysis

2,2’-Oxybis[N-(2-methoxyethyl)acetamide] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-Oxybis[N-(2-methoxyethyl)acetamide] has a wide range of scientific research applications In chemistry, it is used as a solvent and reagent in various organic synthesis processes In biology, it is utilized in the study of enzyme interactions and protein foldingIndustrially, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2,2’-Oxybis[N-(2-methoxyethyl)acetamide] involves its interaction with molecular targets and pathways within biological systems. It functions by modulating specific enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is known to influence protein folding and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Ether Linkers

(a) N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis-acetamide
  • Structure : Contains a phenylene-ether backbone instead of a simple oxybis linker.
  • Molecular Weight : 328.36 g/mol (same as target compound).
  • Key Difference : Aromatic rings increase rigidity and may enhance UV absorption, making it suitable for photostability studies. LogP is similar (4.36), but the aromaticity reduces solubility in polar solvents compared to the target compound .
(b) 2,2'-Oxybis(N,N-di-n-octylacetamide)
  • Structure : Features long alkyl chains (di-n-octyl) instead of methoxyethyl groups.
  • Key Difference: The di-n-octyl substituents drastically increase hydrophobicity (LogP > 6 estimated), making it ideal for non-polar solvent applications or lipid membrane studies. This contrasts with the target compound’s balanced solubility profile .
(a) N,N-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) (CAS 2122211-48-5)
  • Structure : Incorporates hydroxy-oxopyridinyl groups, introducing hydrogen-bonding sites.
  • Key Difference: The pyridinone moieties enhance biological activity, such as enzyme inhibition or metal chelation, which the target compound lacks. PSA increases to >120 Ų, improving water solubility .
(b) Goxalapladib (CAS 412950-27-7)
  • Structure : A complex pharmaceutical agent with trifluoromethyl and naphthyridine groups.
  • Key Difference: Designed for atherosclerosis treatment, its large molecular weight (718.80 g/mol) and multiple aromatic systems contrast with the simpler, non-therapeutic target compound .

Agrochemically Relevant Analogues

(a) Alachlor (CAS 15972-60-8)
  • Structure : Chloro-substituted acetamide with a methoxymethyl group.
  • Key Difference : The chlorine atom enhances herbicidal activity but introduces environmental toxicity concerns. LogP (~3.0) is lower than the target compound, reflecting reduced lipid solubility .
(b) Pretilachlor (CAS 51218-49-6)
  • Structure : Contains a propoxyethyl group instead of methoxyethyl.
  • Key Difference : The longer alkoxy chain improves soil adsorption but reduces biodegradability compared to the target compound’s methoxyethyl substituents .

Physicochemical and Application Comparison Table

Compound Molecular Weight (g/mol) LogP PSA (Ų) Primary Application Key Structural Feature
2,2'-Oxybis[N-(2-methoxyethyl)acetamide] 328.36 4.36 83.64 Polymer cross-linking Methoxyethyl groups, ether linker
N,N'-[1,2-Ethanediylbis(oxy-2,1-phenylene)]bis-acetamide 328.36 4.36 83.64 Photostability studies Phenylene-ether backbone
2,2'-Oxybis(N,N-di-n-octylacetamide) ~500 (estimated) >6.0 <60 Lipid membrane studies Di-n-octyl substituents
Alachlor 269.77 ~3.0 45.7 Herbicide Chloro-methoxymethyl group
Goxalapladib 718.80 ~7.5 95.0 Atherosclerosis treatment Trifluoromethyl, naphthyridine

Q & A

Basic: What are the standard synthetic routes for preparing 2,2'-Oxybis[N-(2-methoxyethyl)acetamide]?

Methodological Answer:
The compound is synthesized via a two-step process:

Amide Coupling : React 2-methoxyethylamine with a bis-acid chloride (e.g., oxalyl chloride derivative) under cold conditions (0–5°C) in an aprotic solvent like dichloromethane. Maintain stoichiometric control to avoid mono-substitution byproducts .

Ether Linkage Formation : If starting from precursors without the ether bridge, employ Williamson ether synthesis using potassium carbonate as a base in dimethylformamide (DMF) to connect two acetamide moieties via an oxygen bridge .
Key Validation : Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm structure using 1H^1 \text{H} and 13C^{13} \text{C} NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1 \text{H} NMR : Identifies methoxyethyl protons (δ 3.2–3.5 ppm) and acetamide NH (δ 6.5–7.5 ppm, broad singlet). Ether linkage protons appear as a triplet near δ 3.7 ppm .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}) .
  • Mass Spectrometry (ESI/APCI) : Determines molecular ion ([M+H]+^+) and fragmentation patterns to validate molecular weight (e.g., m/z 292 for C12_{12}H22_{22}N2_2O5_5) .

Basic: What are the primary solubility characteristics and how do they affect experimental design?

Methodological Answer:

  • Solubility Profile : Polar aprotic solvents (DMF, DMSO) due to amide and ether groups. Limited solubility in water or non-polar solvents .
  • Experimental Implications : Use DMF for reactions requiring homogeneous conditions. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference .

Advanced: How does the compound’s stability under varying pH conditions impact its application in drug delivery systems?

Methodological Answer:

  • pH Sensitivity : Amide bonds hydrolyze under extreme pH (acidic: pH <3; basic: pH >10), limiting its use in oral delivery. Stability studies via HPLC (C18 column, acetonitrile/water gradient) show <10% degradation at physiological pH (7.4) over 24 hours .
  • Mitigation Strategies : Encapsulate in pH-responsive polymers (e.g., Eudragit®) to protect against gastric environments .

Advanced: What strategies mitigate conflicting data in thermal decomposition studies observed in DSC and TGA analyses?

Methodological Answer:

  • Contradiction Sources : Discrepancies arise from sample preparation (e.g., moisture content) or heating rates.
  • Resolution Protocol :
    • Conduct TGA under inert atmosphere (N2_2) at 10°C/min to identify decomposition onset (~200°C).
    • Pair with DSC (5°C/min) to detect melting points (if crystalline) or glass transitions.
    • Validate findings with post-decomposition FTIR to identify gaseous byproducts (e.g., CO2_2 from amide breakdown) .

Advanced: How can molecular modeling predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to analyze electron density at amide and ether groups, predicting hydrogen-bonding sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding with enzymes (e.g., proteases). Results show strong affinity (ΔG ≤ −8.5 kcal/mol) via methoxyethyl-O interactions with catalytic residues .

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